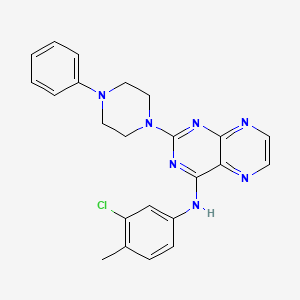

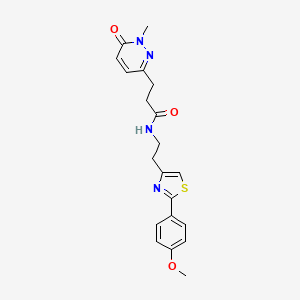

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

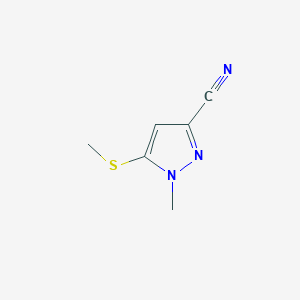

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'CMPD 101', and it belongs to the class of pteridin-4-amine derivatives. The synthesis of CMPD 101 has been extensively studied, and it has been found to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anticonvulsant Evaluation

Microwave-assisted synthesis has been utilized to create novel compounds with potential anticonvulsant activity. For example, the design and synthesis of a series of derivatives, based on a pharmacophoric model, have shown significant potential in CNS depressant and anticonvulsant screenings, particularly in the maximal electroshock seizure (MES) model (Ghodke et al., 2017).

Pteridine Chemistry and Derivatives

The study of pteridines and their derivatives provides insight into the synthesis of pteridin-4-one and its potential applications. These compounds have been synthesized through various methods, offering a base for further chemical manipulation and study in medicinal chemistry (Albert, 1979).

Synthesis of N-Substituted-6-Alkoxypteridin-4-Amine

A novel methodology has been developed for the synthesis of N-substituted-6-alkoxypteridin-4-amine, demonstrating a seven-step synthesis process with significant yields. This approach opens avenues for the creation of a variety of compounds with potential biological activities (Duan et al., 2012).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of Schiff’s bases and 2-azetidinones have shown potential antidepressant and nootropic activities, highlighting the central nervous system (CNS) active potential of these skeletons. This research indicates the broad applicability of synthesized compounds in addressing CNS-related disorders and their potential antimicrobial and antitumor activities (Thomas et al., 2016).

Pesticidal Activities

The study of thiazole derivatives has revealed potent pesticidal activities against mosquito larvae and phytopathogenic fungi, offering a new class of compounds for pest and disease control. Such studies underscore the importance of novel compound synthesis in developing more effective and safer pesticides (Choi et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7/c1-16-7-8-17(15-19(16)24)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVTJKGZOZDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827697.png)

![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)

![Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2827707.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)

![7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2827715.png)